(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

描述

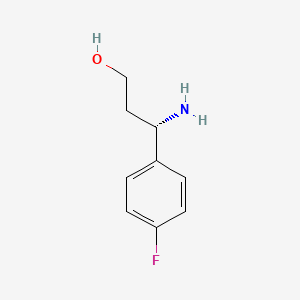

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436858 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228422-49-9 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its stereospecific configuration and the presence of a fluorine atom make it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of the AKT inhibitor, Capivasertib.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The fluorine substitution on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | N/A |

| CAS Number | 228422-49-9 | [1][2] |

| Molecular Formula | C₉H₁₂FNO | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available. The chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a melting point of 53-56 °C.[3] | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Data not available | N/A |

| Purity | Typically >97% | N/A |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene protons of the propanol backbone, and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm. The methine proton would be a multiplet around 4.0-4.5 ppm. The methylene protons would appear as multiplets in the upfield region. The amino and hydroxyl protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for the nine carbon atoms. The aromatic carbons would resonate in the downfield region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbon bearing the amino group would appear around 50-60 ppm, and the carbons of the propanol chain would be in the upfield region.

FT-IR Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration would appear in the range of 1000-1400 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a general approach for the asymmetric synthesis of chiral β-amino alcohols involves the reduction of a corresponding β-amino ketone or the ring-opening of a chiral epoxide.

One plausible synthetic route, based on the synthesis of its chloro-analog, could involve the following conceptual steps[3]:

-

Preparation of a suitable precursor: This could be a β-keto ester or a similar compound.

-

Asymmetric amination: Introduction of the amino group in a stereospecific manner, often employing a chiral auxiliary or a chiral catalyst.

-

Reduction of the carbonyl group: Reduction of the ketone or ester functionality to the corresponding alcohol.

-

Deprotection: Removal of any protecting groups used during the synthesis.

A biosynthetic method for a similar chloro-analog has also been described, utilizing a transaminase enzyme to catalyze the asymmetric amination of a hydroxyketone precursor.[3]

Caption: Generalized synthetic workflow for chiral β-amino alcohols.

Role in Drug Development: Synthesis of Capivasertib (AZD5363)

This compound is a key chiral intermediate in the synthesis of Capivasertib (AZD5363), a potent pan-AKT inhibitor.[1] The (S)-stereochemistry of this building block is critical for the biological activity of the final drug molecule.

The synthesis of Capivasertib from this intermediate generally involves the coupling of the amino alcohol with a substituted pyrimidine core structure, followed by further chemical modifications.

Caption: Simplified workflow for the synthesis of Capivasertib.

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

Capivasertib, synthesized from this compound, is a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival. Capivasertib inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking these downstream effects.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a synthetically important chiral intermediate with direct relevance to the development of modern cancer therapeutics. Its well-defined stereochemistry and the presence of a fluorophenyl group make it an ideal building block for creating potent and selective drug candidates like Capivasertib. A thorough understanding of its chemical properties and its role in key signaling pathways is essential for researchers and drug development professionals working in the field of oncology and medicinal chemistry. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS Number 228422-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block in modern organic synthesis and pharmaceutical development. Its structure, featuring a propanol backbone with an amino group and a 4-fluorophenyl group at the chiral center, makes it a valuable intermediate for creating complex, enantiomerically pure molecules. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final compounds.

This compound is particularly significant as a key chiral synthon in the synthesis of Capivasertib (AZD5363), an orally bioavailable inhibitor of the serine/threonine-protein kinase AKT.[1] The specific (S)-stereochemistry of this intermediate is critical for the biological activity of the final active pharmaceutical ingredient, highlighting the importance of enantiomeric purity in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 228422-49-9 | N/A |

| Molecular Formula | C₉H₁₂FNO | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Boiling Point | 296.8°C at 760 mmHg | [3] |

| Density | 1.167 g/cm³ | [3] |

| Flash Point | 133.3°C | [3] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3] |

| Refractive Index | 1.541 | [3] |

| Purity | Typically >97% (commercially available) | [2] |

Analytical Data

Detailed experimental spectra for this compound are not widely published. However, chemical suppliers often provide a Certificate of Analysis (CoA) with batch-specific data, including NMR and HPLC results, upon request. For structurally similar compounds, such as 3-amino-1-propanol, representative spectra are available in public databases and can offer insights into the expected spectral features.

Experimental Protocols

Representative Synthesis of a β-Amino Acid Precursor

A common route to β-amino alcohols involves the reduction of the corresponding β-amino acid. The following is a general procedure for the synthesis of a racemic β-amino acid, which would then require chiral resolution and reduction to yield the target compound.

Synthesis of rac-3-Amino-3-(4-fluorophenyl)propanoic acid:

-

A suspension of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux.

-

The reaction mixture is stirred for several hours, during which a precipitate may form.

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried under reduced pressure to yield the crude racemic β-amino acid.

This is an illustrative procedure and would require optimization, chiral separation (e.g., through diastereomeric salt formation or chiral chromatography), and a subsequent reduction step (e.g., using a reducing agent like lithium aluminum hydride or borane) to obtain this compound.

General Purification Method for Aminopropanols

A general method for the purification of aminopropanols involves the formation of a Schiff base, which can be isolated and subsequently hydrolyzed to yield the purified aminopropanol.

-

Schiff Base Formation: The crude aminopropanol is reacted with an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.

-

Isolation: The resulting Schiff base, being less polar than the aminopropanol, can be isolated through crystallization or chromatography.

-

Hydrolysis: The purified Schiff base is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to regenerate the aminopropanol and the aldehyde.

-

Extraction and Isolation: The aminopropanol can then be isolated from the aqueous phase after neutralization and extraction with an organic solvent.

Role in Drug Development: Intermediate for Capivasertib

This compound is a key intermediate in the synthesis of Capivasertib (AZD5363), a potent inhibitor of the AKT kinase.[1] Capivasertib targets the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell proliferation and survival.[1][4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated by phosphorylation. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.

Capivasertib inhibits the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking the downstream signaling events that contribute to tumor growth.[1]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of compounds like Capivasertib on AKT kinase is typically evaluated using in vitro kinase assays. A general workflow for such an assay is depicted below.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Safety and Handling

This compound is classified as a hazardous substance. It is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis, most notably as a key intermediate for the AKT inhibitor Capivasertib. While detailed public data on its physicochemical properties and experimental protocols are limited, its importance in the development of targeted cancer therapies is well-established. Researchers working with this compound should exercise appropriate safety precautions due to its hazardous nature. Further research into efficient and well-documented synthetic and purification methods would be beneficial to the scientific community.

References

- 1. Capivasertib:the Breakthrough Cancer Treatment of the Decade's - IJFMR [ijfmr.com]

- 2. This compound - CAS:228422-49-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. henankerui.lookchem.com [henankerui.lookchem.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. This compound|CAS 228422-49-9 [benchchem.com]

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a critical building block in contemporary pharmaceutical synthesis. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart desirable physicochemical properties that enhance metabolic stability and target binding affinity in derivative compounds. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed representative synthetic protocol, and the significant biological context of this compound, with a focus on its role as a key intermediate in the synthesis of the pan-AKT inhibitor, Capivasertib (AZD5363).

Physicochemical Properties

This compound, with the CAS number 228422-49-9, possesses a molecular formula of C₉H₁₂FNO and a molecular weight of 169.20 g/mol .[1] While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known and predicted physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| CAS Number | 228422-49-9 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | - |

| pKa | Amine: ~9.5, Alcohol: ~16 (predicted) | - |

| LogP | 1.3 (predicted) | - |

Synthesis Protocol

The asymmetric synthesis of this compound is crucial for its application in producing enantiomerically pure pharmaceuticals. Below is a representative two-step experimental protocol based on established methodologies for analogous compounds.

Experimental Workflow

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-2-nitroethanol (Henry Reaction)

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, add nitromethane (1.2 eq).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.5 eq) while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (E)-1-(4-fluorophenyl)-2-nitroethanol.

Step 2: Asymmetric Reduction of (E)-1-(4-Fluorophenyl)-2-nitroethanol

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS) catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃-DMS, 3.0 eq) in THF.

-

Substrate Addition: To this mixture, add a solution of (E)-1-(4-fluorophenyl)-2-nitroethanol (1.0 eq) in THF dropwise over 1 hour.

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Work-up and Purification: Concentrate the mixture under reduced pressure. Treat the residue with dilute hydrochloric acid and then basify with sodium hydroxide. Extract the product with dichloromethane. The combined organic layers are dried and concentrated. Purification by column chromatography affords this compound.

Biological Significance: Role in Cancer Therapy

This compound is a pivotal intermediate in the synthesis of Capivasertib (AZD5363) , a potent and selective inhibitor of the serine/threonine-protein kinase AKT (also known as Protein Kinase B). Capivasertib targets all three isoforms of AKT (AKT1, AKT2, and AKT3).

The PI3K/AKT/mTOR signaling pathway is a fundamental intracellular cascade that governs cell cycle regulation, proliferation, survival, and growth.[2] Dysregulation of this pathway is a common occurrence in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

The PI3K/AKT Signaling Pathway

The activation of the PI3K/AKT pathway is initiated by various growth factors and hormones. This leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently phosphorylated and activated by other kinases. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Capivasertib, synthesized using this compound, directly inhibits the activity of AKT, thereby blocking downstream signaling and leading to a reduction in tumor cell proliferation and survival. This makes it a promising therapeutic agent for cancers with aberrant PI3K/AKT pathway activation.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis, while requiring careful stereocontrol, provides a key component for the development of targeted cancer therapies like Capivasertib. A thorough understanding of its physicochemical properties and biological relevance is essential for researchers and scientists working on the discovery and development of novel therapeutics that modulate the PI3K/AKT signaling pathway.

References

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable synthon for the creation of complex, enantiomerically pure molecules with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and key data relevant to its application in research and drug development.

Molecular Structure and Stereochemistry

This compound possesses a single chiral center at the carbon atom bearing the amino group (C3). The "(s)" designation in its name refers to the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This precise stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.

The molecular structure consists of a propan-1-ol backbone, with an amino group and a 4-fluorophenyl group attached to the third carbon atom. The fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.

Visualization of the Molecular Structure

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. The following tables summarize known identifiers and estimated or analogous data for reference. Researchers are advised to obtain compound-specific data through analytical testing.

Table 1: Compound Identifiers

| Identifier | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 228422-49-9 |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Range | Notes |

| Melting Point | Not available | The chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a reported melting point of 53-56 °C. The fluoro-compound may have a similar melting point. |

| Boiling Point | Not available | High boiling point expected due to polar functional groups. The chloro-analog has a predicted boiling point of 327.9±27.0 °C. |

| pKa | Not available | The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. |

| Solubility | Not available | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be moderate. |

Table 3: Spectroscopic Data (Predicted/Typical Ranges)

| Technique | Predicted Chemical Shifts (ppm) | Notes |

| ¹H NMR | Aromatic protons: 7.0-7.5CH-N: ~4.0-4.5CH₂-O: ~3.5-4.0CH₂: ~1.8-2.2NH₂ and OH: Broad, variable | Chemical shifts are highly dependent on the solvent used. |

| ¹³C NMR | Aromatic carbons: 115-165C-F: ~160-165 (doublet)C-N: ~50-60C-O: ~60-70CH₂: ~30-40 |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on established chemical literature for analogous compounds, the following sections provide generalized methodologies that can be adapted by skilled researchers.

Asymmetric Synthesis via Ketone Reduction

A common and effective method for the enantioselective synthesis of β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone.

Workflow for Asymmetric Synthesis

Caption: Generalized workflow for the asymmetric synthesis.

Methodology:

-

Catalyst Preparation: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine or a chiral ruthenium complex, is prepared or sourced.

-

Reaction Setup: The precursor, 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride, is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The chiral catalyst is added, followed by a reducing agent such as borane-dimethyl sulfide complex (BMS) or isopropanol (for transfer hydrogenation with Ru catalysts). The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion by techniques like TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of methanol. The pH is adjusted, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified, typically by flash column chromatography on silica gel, to yield the enantiomerically enriched this compound.

Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). As β-amino alcohols may lack a strong chromophore for UV detection, derivatization is often necessary.

Workflow for Chiral HPLC Analysis

Caption: General workflow for determining enantiomeric purity.

Methodology:

-

Sample Preparation (with Derivatization): The amino alcohol is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) or a reagent that introduces a UV-active moiety (e.g., benzoyl chloride) to facilitate detection and separation.

-

Chromatographic System: A chiral HPLC column (Chiral Stationary Phase, CSP) is selected. The choice of column depends on the specific derivative and may require screening of different CSPs (e.g., polysaccharide-based or protein-based columns).

-

Elution: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol), is used for elution. The separation may be performed under isocratic or gradient conditions.

-

Detection and Analysis: The eluting enantiomers are detected, and the peak areas are integrated. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of pharmaceuticals.[1] A notable example is its use in the preparation of Capivasertib (AZD5363), an investigational AKT inhibitor for the treatment of various cancers.[1] The precise stereochemistry of this building block is essential for the desired pharmacological activity and safety profile of the final drug substance.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new therapeutics. While specific, publicly available data on its physicochemical and spectroscopic properties are limited, this guide provides a foundational understanding of its structure, stereochemistry, and general methodologies for its synthesis and analysis. Researchers working with this compound should perform their own analytical characterization and adhere to strict safety protocols.

References

Technical Guide: Solubility Profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical development. Its utility as a key intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, along with a framework for the systematic presentation of solubility data.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines a robust experimental protocol for its determination. The methodologies described herein are based on established principles for solubility measurement of amino alcohols and chiral amines.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Quantitative Solubility Data

The following table provides a template for the systematic recording and comparison of the solubility of this compound in a range of common organic solvents at a specified temperature. Researchers can populate this table with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Gravimetric/HPLC | ||

| Ethanol | 25 | Gravimetric/HPLC | ||

| Isopropanol | 25 | Gravimetric/HPLC | ||

| Acetone | 25 | Gravimetric/HPLC | ||

| Ethyl Acetate | 25 | Gravimetric/HPLC | ||

| Dichloromethane | 25 | Gravimetric/HPLC | ||

| Acetonitrile | 25 | Gravimetric/HPLC | ||

| Toluene | 25 | Gravimetric/HPLC |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

HPLC system with a chiral column (e.g., polysaccharide-based CSP)

-

UV detector

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the separation and quantification of the analyte. A chiral column is recommended to ensure enantiomeric purity does not affect quantification.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Role in Chiral Synthesis

Caption: Logical relationship of this compound as a key chiral intermediate.

An In-depth Technical Guide on the pKa of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical properties, particularly its acid-base dissociation constant (pKa), are critical for understanding its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the available pKa data, detailed experimental protocols for its determination, and workflows for both experimental and computational approaches.

Data Presentation

The pKa value for a molecule indicates the pH at which an ionizable group is 50% protonated and 50% deprotonated. For this compound, the primary basic center is the amino group. While no experimental data exists for this specific molecule, a predicted pKa value for the closely related chloro-analogue is available.

| Compound | pKa (Predicted) | Method |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 14.87 ± 0.10 | Computational Prediction[1] |

Note: The provided pKa is for the protonated alcohol group, which is a very weak acid. The pKa of the ammonium group (R-NH3+) is expected to be in the range of 9-10, typical for primary amino alcohols, though a specific value for this compound is not available.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the pKa value of an amino alcohol like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[2][3] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3][4]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[3][4] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3][4]

-

Acidification: Since the compound is a base, it will be titrated with a strong acid. To determine the pKa of the conjugate acid (R-NH3+), first, an excess of standardized HCl is added to the sample solution to fully protonate the amino group.

-

Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution.[3][4] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[4]

-

Data Collection: Record the pH value after each increment of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be found from the inflection point of the curve or by plotting the first derivative (ΔpH/ΔV).[5]

-

The pKa is equal to the pH at the half-equivalence point.[5][6]

-

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[4]

NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the change in chemical shift of a nucleus (e.g., ¹H or ¹³C) near the ionizable group as a function of pH.[7][8]

Materials and Equipment:

-

This compound sample

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11 for an amine)

-

D₂O (if conducting the experiment in a deuterated solvent)

-

NMR spectrometer

-

NMR tubes

-

Calibrated pH meter

Procedure:

-

Sample Preparation: Prepare a series of samples by dissolving a constant concentration of this compound in different buffer solutions of known pH.[9]

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample. Identify a proton signal that is sensitive to the protonation state of the amino group (e.g., the proton on the chiral carbon).

-

Data Collection: Record the chemical shift (δ) of the selected proton signal for each sample at its corresponding pH.

-

Data Analysis:

-

Plot the observed chemical shift (δ_obs) against the pH of the solutions.

-

The data should form a sigmoidal curve.

-

Fit the data to the following equation: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

-

The inflection point of the sigmoidal curve corresponds to the pKa of the amino group.[7][8]

-

Mandatory Visualizations

The following diagrams illustrate the workflows for pKa determination.

Caption: Workflow for pKa determination using potentiometric titration.

Caption: General workflow for computational pKa prediction.

References

- 1. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. m.youtube.com [m.youtube.com]

- 6. study.com [study.com]

- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Structural Characterization of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of public domain experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.

The molecular formula for this compound is C₉H₁₂FNO, and its molecular weight is approximately 169.20 g/mol .[1]

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | Doublet of doublets | 2H | Ar-H (ortho to F) |

| ~ 7.00 - 7.10 | Doublet of doublets | 2H | Ar-H (meta to F) |

| ~ 4.20 - 4.30 | Triplet | 1H | -CH (NH₂) |

| ~ 3.60 - 3.70 | Triplet | 2H | -CH ₂OH |

| ~ 1.80 - 2.00 | Multiplet | 2H | -CH ₂CH₂OH |

| Variable | Broad Singlet | 3H | -NH ₂ and -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~ 138 (d, ⁴JCF ≈ 3 Hz) | Ar-C -CH(NH₂) |

| ~ 128 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |

| ~ 60 | -C H₂OH |

| ~ 55 | -C H(NH₂) |

| ~ 40 | -C H₂CH₂OH |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1600 | Medium | N-H bending (scissoring) |

| ~ 1510 | Strong | Aromatic C=C stretching |

| ~ 1220 | Strong | C-F stretching |

| ~ 1050 | Strong | C-O stretching |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 152 | [M-NH₃]⁺ |

| 151 | [M-H₂O]⁺ |

| 123 | [M-CH₂CH₂OH]⁺ |

| 109 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[2]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Broadband proton decoupling is typically used to simplify the spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Place the prepared sample in the spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The method of sample introduction will depend on the ionization technique used. For Electron Ionization (EI) or Chemical Ionization (CI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) and infused directly or eluted from a Liquid Chromatography (LC) column.

-

Ionization and Analysis : The sample is ionized using the chosen method (e.g., EI for fragmentation data or ESI for a soft ionization to observe the molecular ion). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass of the ions can be determined, which allows for the confirmation of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Strategic Role of the Fluorine Atom in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. This technical guide delves into the specific role of the fluorine atom in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a key chiral building block in the synthesis of advanced therapeutics, most notably the AKT inhibitor, Capivasertib (AZD5363). Through an analysis of established principles in fluorine chemistry and detailed experimental protocols, this document elucidates how the strategic placement of a fluorine atom on the phenyl ring can significantly influence metabolic stability, lipophilicity, and target engagement, ultimately contributing to improved pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API).

Introduction: The Power of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule. The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can block sites of metabolism, prolonging the half-life of a drug.[1][2]

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its distribution to target tissues.[1]

-

Increased Binding Affinity: The electron-withdrawing properties of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[3]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

This compound serves as a critical chiral intermediate, where the fluorine atom is strategically positioned to leverage these benefits in the resulting therapeutic agent.[4]

Physicochemical Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties

| Property | (s)-3-Amino-3-phenylpropan-1-ol (Predicted) | This compound (Predicted) | Impact of Fluorine |

| Molecular Weight | 151.21 g/mol | 169.20 g/mol | Increase |

| logP (Lipophilicity) | Lower | Higher | Increase |

| pKa (Amine) | Higher | Lower | Decrease |

| Polar Surface Area | 46.3 Ų | 46.3 Ų | No significant change |

The introduction of the fluorine atom is expected to increase the lipophilicity (logP) of the molecule. This is a common effect of aromatic fluorination and can contribute to improved membrane permeability.[1] The strong electron-withdrawing nature of fluorine is also predicted to lower the pKa of the amino group, making it less basic. This alteration in basicity can influence the molecule's ionization state at physiological pH, potentially affecting its interactions with biological targets and its pharmacokinetic properties.

The Role of Fluorine in Metabolic Stability

One of the most significant contributions of the fluorine atom in drug design is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by CYP enzymes, is a common metabolic pathway for phenyl-containing compounds. The para-position is often susceptible to such oxidation.

By introducing a fluorine atom at the para-position of the phenyl ring in this compound, this potential site of metabolism is blocked. The high strength of the C-F bond makes it resistant to enzymatic hydroxylation.[5][6] This metabolic blocking strategy is crucial for increasing the in vivo half-life and oral bioavailability of drugs derived from this intermediate.

dot

Experimental Protocols

Asymmetric Synthesis of this compound

The enantiomerically pure form of 3-amino-3-(4-fluorophenyl)propan-1-ol is crucial for its use as a chiral building block. A reliable method for its synthesis is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-(4-fluorophenyl)propanone, using a Corey-Bakshi-Shibata (CBS) catalyst.[7][8][9]

Protocol: Asymmetric Reduction via CBS Catalyst

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Borane Addition: To the catalyst solution, slowly add borane-dimethyl sulfide complex (BMS, 1.1 eq) and stir for 15 minutes at room temperature.

-

Substrate Addition: In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propanone hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) and neutralize with triethylamine (1.1 eq). Filter the resulting triethylamine hydrochloride salt.

-

Reaction: Cool the catalyst mixture to 0°C and add the solution of the free aminoketone dropwise over 30 minutes.

-

Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench by the slow addition of methanol at 0°C.

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

dot

In Vitro Metabolic Stability Assay

To quantitatively assess the impact of fluorination on metabolic stability, an in vitro assay using human liver microsomes can be performed. This assay measures the rate of disappearance of the test compound over time.

Protocol: Microsomal Stability Assay

-

Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 0.1 M phosphate buffer (pH 7.4).

-

Compound Addition: Add this compound or (s)-3-Amino-3-phenylpropan-1-ol to the microsomal suspension to a final concentration of 1 µM.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the compound remaining versus time.

dot

Conclusion

The strategic placement of a fluorine atom in this compound exemplifies a key principle in modern medicinal chemistry. While direct comparative quantitative data for this specific precursor and its non-fluorinated analog is limited, the well-established effects of fluorination strongly indicate a significant enhancement in metabolic stability by blocking aromatic hydroxylation. This, in turn, is a critical factor in the favorable pharmacokinetic profile of drugs, such as Capivasertib, derived from this intermediate. The provided experimental protocols for asymmetric synthesis and metabolic stability assessment offer a framework for the practical evaluation and utilization of this and similar fluorinated building blocks in drug discovery and development. The continued application of such rational design strategies, leveraging the unique properties of fluorine, will undoubtedly contribute to the creation of more effective and durable therapeutic agents.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide to its Role in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in the pharmaceutical industry as a high-value, enantiomerically pure building block.[1] Its structure, featuring a propanol backbone with an amino group and a 4-fluorophenyl group at the stereocenter, makes it a critical component in the synthesis of complex chiral molecules.[1] The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth analysis of the primary role of this compound in asymmetric synthesis, focusing on its application as a key chiral synthon for the synthesis of the AKT inhibitor Capivasertib (AZD5363). Furthermore, this document will explore its potential mechanisms of action as a chiral ligand and organocatalyst, drawing parallels with analogous systems.

Core Application: Chiral Building Block in the Synthesis of Capivasertib

The most prominent and well-documented application of this compound is as a crucial chiral intermediate in the synthesis of Capivasertib, a potent, orally bioavailable pan-AKT inhibitor that has shown significant promise in cancer therapy.[1] The precise (S)-stereochemistry of this building block is imperative for the biological activity of Capivasertib.[1]

The synthesis of Capivasertib involves the coupling of this compound with a carboxylic acid derivative of the core heterocyclic structure of the drug. The amino group of the chiral alcohol acts as a nucleophile, forming a stable amide bond. The inherent chirality of the this compound is thus directly incorporated into the final API, ensuring the correct stereoisomer is produced.

Potential Mechanistic Roles in Asymmetric Synthesis

While its primary industrial use is as a chiral building block, the structural motifs of this compound — a chiral 1,3-amino alcohol — suggest its potential utility as a catalyst or chiral auxiliary in various asymmetric transformations. Chiral amino alcohols are known to be versatile in asymmetric synthesis, acting as chiral ligands for metal-catalyzed reactions or as organocatalysts.[1]

As a Chiral Ligand in Metal-Catalyzed Reactions

The vicinal amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze a variety of asymmetric reactions, such as the addition of organometallic reagents to carbonyl compounds or the reduction of prochiral ketones. The stereochemical outcome of the reaction is dictated by the spatial arrangement of the ligand, which directs the approach of the substrate to the metal's active site.

Hypothetical Mechanism: Enantioselective Addition of Diethylzinc to an Aldehyde

A plausible mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a metal complex of this compound, is depicted below. This is a well-studied reaction for evaluating the efficacy of chiral amino alcohol ligands.

Figure 1: Hypothetical catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a metal complex of this compound.

In this proposed cycle, the chiral ligand first coordinates with a metal precursor to form the active catalyst. The aldehyde then coordinates to the chiral metal complex, and the steric hindrance imposed by the 4-fluorophenyl group and the overall conformation of the ligand directs the nucleophilic attack of the ethyl group from diethylzinc to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

As an Organocatalyst

This compound can also potentially function as an organocatalyst. The amino group can act as a Brønsted base or form a nucleophilic enamine or a transient iminium ion with a carbonyl substrate. The hydroxyl group can participate in hydrogen bonding to activate the electrophile and orient the substrates in the transition state, thereby inducing stereoselectivity.

Hypothetical Mechanism: Asymmetric Michael Addition

Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. A plausible mechanism for such a reaction catalyzed by this compound is illustrated below.

Figure 2: Plausible mechanism for the organocatalytic asymmetric Michael addition of a β-keto ester to a nitroalkene.

In this mechanism, the primary amine of the catalyst condenses with the β-keto ester to form a chiral enamine. The hydroxyl group of the catalyst then forms a hydrogen bond with the nitroalkene, activating it and directing the enamine to attack from a specific face. This stereoselective C-C bond formation leads to an iminium ion intermediate, which is then hydrolyzed to release the chiral Michael adduct and regenerate the catalyst.

Quantitative Data from Analogous Systems

| Chiral 1,3-Amino Alcohol Catalyst/Ligand | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Novel 1,3-amino alcohols from levoglucosenone | Diethylzinc addition to benzaldehyde | Benzaldehyde, Diethylzinc | up to 99 | up to 98 | |

| Novel 1,3-amino alcohols from ketopinic acid | Borane reduction of prochiral ketones | Acetophenone, Borane | up to 95 | up to 94 | |

| Simple primary β-amino alcohols | Michael addition | β-keto esters, nitroalkenes | up to 99 | up to 99 | [2] |

| Iridium/Chiral Phosphoric Acid with 1,2-diols | Borrowing hydrogen amination | 1,2-diols, amines | up to 91 | up to 99 | [3] |

Table 1: Performance of analogous chiral amino alcohols in asymmetric catalysis.

Experimental Protocols for Analogous Asymmetric Reactions

The following are generalized experimental protocols for asymmetric reactions where a chiral amino alcohol, analogous to this compound, is used as a catalyst or ligand. These protocols are provided as a reference for researchers interested in exploring the catalytic potential of the title compound.

General Protocol for Enantioselective Alkylation of Aldehydes with Dialkylzinc Reagents

-

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

-

Reaction Setup: Cool the solution to 0 °C and add a solution of dialkylzinc (e.g., diethylzinc, 1.0 M in hexanes, 2.0 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

General Protocol for Organocatalytic Asymmetric Michael Addition

-

Reaction Setup: To a solution of the β-keto ester (0.2 mmol) and the nitroalkene (0.24 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL), add the chiral amino alcohol catalyst (0.04 mmol, 20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or as optimized.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the chiral Michael adduct.

-

Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, with its primary role being the stereospecific synthesis of the anticancer drug Capivasertib. While its application as a chiral catalyst or ligand is not yet extensively documented, its structural similarity to other effective chiral 1,3-amino alcohols suggests significant potential in this area. The hypothetical mechanisms and data from analogous systems presented in this guide provide a strong foundation for researchers to explore the catalytic capabilities of this valuable chiral molecule in a range of asymmetric transformations. Further investigation into its catalytic activity could unlock new and efficient synthetic routes to other valuable chiral compounds.

References

The Crucial Chiral Synthon: A Deep Dive into the Discovery and History of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol has emerged as a pivotal chiral building block in the landscape of modern pharmaceutical development. Its significance is intrinsically linked to the discovery and synthesis of Capivasertib (AZD5363), a potent and selective inhibitor of the serine/threonine-protein kinase AKT, which plays a crucial role in cancer cell signaling pathways. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of this critical intermediate, tailored for researchers, scientists, and drug development professionals.

Introduction: A Key to Unlocking Potent Cancer Therapy

The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. In the development of targeted therapies like Capivasertib, the stereochemistry of its constituent parts is a critical design element. This compound serves as a cornerstone in the construction of Capivasertib, providing the necessary chiral center that ensures optimal binding to the AKT enzyme.[1] The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Discovery and Historical Context

The development of this compound is directly tied to the research and development of AKT inhibitors by AstraZeneca. While the initial discovery of the broader class of 3-amino-3-arylpropan-1-ol derivatives predates the specific work on the fluoro-substituted analog, its targeted synthesis was driven by the need for a specific chiral fragment in the structure of Capivasertib.

The journey to Capivasertib began with the identification of the therapeutic potential of inhibiting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. This led to a focused effort to design small molecules that could selectively block the activity of the AKT kinase. The core structure of Capivasertib was designed to fit into the ATP-binding pocket of AKT, and the (S)-enantiomer of the 3-amino-3-phenylpropan-1-ol moiety was found to be essential for potent inhibition.

While specific details of the initial laboratory synthesis of this compound are often proprietary and embedded within the larger Capivasertib development program, the general synthetic strategies for this class of compounds were well-established, paving the way for its creation.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is a key challenge, and several strategies have been employed to achieve high stereoselectivity. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor or biocatalytic methods.

Asymmetric Reduction of 3-Amino-1-(4-fluorophenyl)propan-1-one

A common and effective method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This approach offers a convergent route to the desired product.

Experimental Workflow:

References

Navigating the Safe Handling of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the hazard profiles of similar amino alcohol derivatives, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is anticipated to be a hazardous substance. The primary concerns are its potential for causing severe skin and eye damage, and harm if ingested.

GHS Hazard Classification (Inferred)

The GHS classification is inferred from related compounds and should be treated as a precautionary guideline.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements (Inferred)

| Pictogram(s) | Signal Word |

| Corrosion, Exclamation Mark | Danger |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P260, P261, P264, P270, P271, P280

-

Response: P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

-

Storage: P403+P233, P405

-

Disposal: P501

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For extensive handling, a chemical-resistant suit may be necessary. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dusts/aerosols are generated. |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

-

Aerosol Generation: Avoid procedures that could generate dust or aerosols.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Container: Keep the container tightly closed in a dry and cool place.

-

Ventilation: Store in a well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents and acids.

-

Security: Store in a locked cabinet or other secure area.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.1.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Visualizing Safety Workflows

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

Caption: A flowchart for the safe handling of the compound.

Caption: A decision tree for emergency first aid procedures.

Toxicological and Ecological Information (Inferred)

Detailed toxicological and ecological studies for this compound are not publicly available. However, based on data from analogous compounds, it is prudent to assume the following:

-

Toxicology: The compound is likely harmful if swallowed and may cause irritation to the respiratory system. The primary toxicological concern is its corrosive nature to skin and eyes.[1] The toxicological properties have not been fully investigated.[1]

-

Ecotoxicity: Similar compounds can be harmful to aquatic life. Therefore, release into the environment should be avoided.

Disposal Considerations

All waste material should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

This guide is intended to provide a framework for the safe handling of this compound. It is essential for all personnel to be thoroughly trained in the proper handling and emergency procedures for this and all other chemicals in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

A Technical Guide to the Assumed Thermal Stability and Degradation Profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not publicly available. This guide is therefore based on the general principles of thermal analysis of similar chemical structures, namely β-amino alcohols and fluorinated aromatic compounds. The experimental protocols and potential degradation pathways described herein are representative of the methodologies that would be employed for such an analysis.

Introduction

This compound is a chiral β-amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a primary alcohol, a primary amine, and a fluorophenyl group, dictates its physicochemical properties, including its thermal stability and degradation profile. Understanding these characteristics is paramount for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage.

This technical guide provides a comprehensive overview of the standard methodologies used to assess the thermal stability and degradation of this compound. It also explores its expected thermal behavior and plausible degradation pathways based on the known chemistry of its functional groups.

Expected Thermal Behavior and Stability

While specific quantitative data is unavailable, a qualitative assessment of the thermal stability of this compound can be inferred from its structure. The presence of amino and hydroxyl groups suggests the potential for intermolecular hydrogen bonding, which may contribute to a relatively high melting point and boiling point. However, these functional groups are also susceptible to thermal degradation.